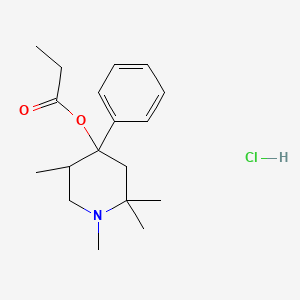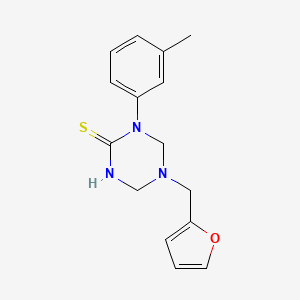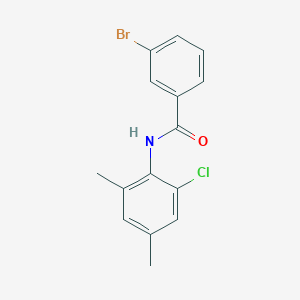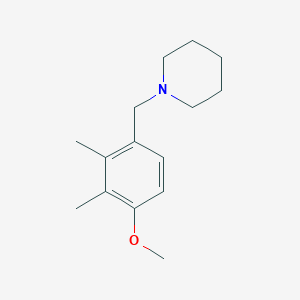
1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride, also known as TMP or TMPH, is a chemical compound that belongs to the class of piperidine derivatives. This compound is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride is based on its ability to scavenge free radicals and prevent oxidative damage. It is a potent antioxidant that can neutralize ROS and protect cells and tissues from oxidative stress. 1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride has also been shown to modulate various signaling pathways and gene expression, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride has been shown to have various biochemical and physiological effects in vitro and in vivo. It can protect cells and tissues from oxidative damage, reduce inflammation, and improve mitochondrial function. 1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride has also been shown to have neuroprotective effects, enhance cognitive function, and improve cardiovascular function.
Avantages Et Limitations Des Expériences En Laboratoire
1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride has several advantages for lab experiments, including its high solubility in water and organic solvents, stability, and low toxicity. However, it also has some limitations, such as its relatively high cost and limited availability. Moreover, the effects of 1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride may vary depending on the experimental conditions and the cell or tissue type used.
Orientations Futures
There are several future directions for the research on 1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride. One potential direction is to investigate its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its effects on the immune system and its potential applications in the treatment of autoimmune diseases. Moreover, the development of new derivatives and analogs of 1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride may lead to the discovery of more potent and selective antioxidant and radical scavenging agents.
Méthodes De Synthèse
The synthesis method of 1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride involves the reaction of 4-phenyl-4-piperidinol with 2,2,5,5-tetramethyl-1-pyrrolidinyloxyl (TEMPO) and propanoic anhydride in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride. This method is relatively simple and efficient, and the yield of the product is high.
Applications De Recherche Scientifique
1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride is widely used in scientific research as a radical scavenger and antioxidant. It has been shown to protect cells and tissues from oxidative stress and damage caused by reactive oxygen species (ROS). 1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride has also been investigated for its potential applications in the treatment of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
Propriétés
IUPAC Name |
(1,2,2,5-tetramethyl-4-phenylpiperidin-4-yl) propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2.ClH/c1-6-16(20)21-18(15-10-8-7-9-11-15)13-17(3,4)19(5)12-14(18)2;/h7-11,14H,6,12-13H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKRXERHLBCKEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CC(N(CC1C)C)(C)C)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2,2,5-Tetramethyl-4-phenylpiperidin-4-yl) propanoate;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(3S*,4R*)-3,4-dihydroxy-4-methylpiperidin-1-yl]carbonyl}-1-methylquinoxalin-2(1H)-one](/img/structure/B5650679.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B5650692.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]piperidin-3-yl}methyl)cyclopent-3-ene-1-carboxamide](/img/structure/B5650694.png)
![N-cyclopropyl-5-[1-(3-methylbutyl)-1H-pyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B5650696.png)
![2-(4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-fluoropyridine](/img/structure/B5650698.png)


![1-(cyclopropylcarbonyl)-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5650727.png)

![(4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5650742.png)
![5-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5650754.png)
![{rel-(3S,4R)-3-cyclopropyl-4-[(3-phenylpropanoyl)amino]-1-pyrrolidinyl}acetic acid hydrochloride](/img/structure/B5650758.png)

![2-(2,5-dioxoimidazolidin-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5650774.png)